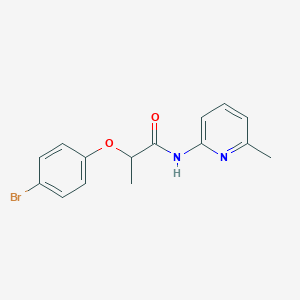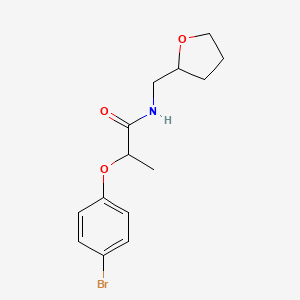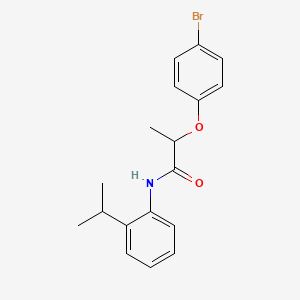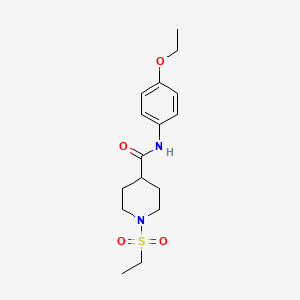
2-(4-bromophenoxy)-N-(6-methyl-2-pyridinyl)propanamide
描述
BPP is a pyridine carboxamide that has been synthesized and studied for its potential therapeutic applications. This compound is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a key role in various physiological processes, including pain sensation, appetite regulation, and mood modulation. Inhibition of FAAH leads to increased levels of endocannabinoids, which can have therapeutic effects in various diseases.
科学研究应用
BPP has been studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression. In preclinical studies, BPP has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. BPP has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. These effects are thought to be mediated by the increased levels of endocannabinoids resulting from 2-(4-bromophenoxy)-N-(6-methyl-2-pyridinyl)propanamide inhibition.
作用机制
BPP is a potent and selective inhibitor of 2-(4-bromophenoxy)-N-(6-methyl-2-pyridinyl)propanamide, which is responsible for the degradation of endocannabinoids. Inhibition of 2-(4-bromophenoxy)-N-(6-methyl-2-pyridinyl)propanamide leads to increased levels of endocannabinoids, which can activate cannabinoid receptors and produce therapeutic effects. BPP has been shown to be a competitive inhibitor of 2-(4-bromophenoxy)-N-(6-methyl-2-pyridinyl)propanamide, binding to the active site of the enzyme and preventing the degradation of endocannabinoids.
Biochemical and Physiological Effects:
BPP has been shown to have various biochemical and physiological effects, including increased levels of endocannabinoids, activation of cannabinoid receptors, and modulation of various signaling pathways. BPP has been shown to increase levels of anandamide and 2-arachidonoylglycerol, two endocannabinoids that play a key role in pain, inflammation, and mood regulation. BPP has also been shown to activate cannabinoid receptors CB1 and CB2, which are involved in various physiological processes, including pain, inflammation, and immune function. BPP has been shown to modulate various signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival.
实验室实验的优点和局限性
BPP has several advantages as a research tool, including its potency and selectivity for 2-(4-bromophenoxy)-N-(6-methyl-2-pyridinyl)propanamide, its ability to increase levels of endocannabinoids, and its potential therapeutic applications in various diseases. However, BPP also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
未来方向
There are several future directions for research on BPP, including its potential therapeutic applications in various diseases, its pharmacokinetic and pharmacodynamic properties, and its safety and toxicity profile. BPP has shown promise as a potential treatment for pain, inflammation, anxiety, and depression, and further studies are needed to evaluate its efficacy and safety in clinical trials. BPP also has potential applications in other diseases, including cancer, neurodegenerative disorders, and metabolic disorders, which need to be explored in future studies. Additionally, studies are needed to evaluate the pharmacokinetic and pharmacodynamic properties of BPP, including its absorption, distribution, metabolism, and excretion in vivo. Finally, studies are needed to evaluate the safety and toxicity profile of BPP, including its potential for adverse effects and drug interactions.
属性
IUPAC Name |
2-(4-bromophenoxy)-N-(6-methylpyridin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-10-4-3-5-14(17-10)18-15(19)11(2)20-13-8-6-12(16)7-9-13/h3-9,11H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZVGODFJUWBNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(C)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-bromo-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4111429.png)
![3-[(2-phenoxypropanoyl)amino]benzoic acid](/img/structure/B4111436.png)
![2-({4-[(2-phenylbutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B4111444.png)
![1-benzyl-3-[2-[(4-chlorophenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4111455.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4111460.png)
![methyl N-[5-(1-adamantyl)-2-methoxybenzoyl]tyrosinate](/img/structure/B4111465.png)
![2-(2,4-dichlorophenoxy)-N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide](/img/structure/B4111471.png)

![methyl {4-[(2-methyl-3-nitrobenzoyl)amino]phenoxy}acetate](/img/structure/B4111480.png)
![6-amino-4-(3-bromo-4,5-dihydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111496.png)


